1-Boc-2-Isopropylpiperazine
Overview
Description
1-Boc-2-Isopropylpiperazine, also known as tert-butyl 2-isopropyl-1-piperazinecarboxylate, is an organic compound with the molecular formula C12H24N2O2. It is a derivative of piperazine, a heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and biologically active molecules .
Scientific Research Applications
1-Boc-2-Isopropylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
1-Boc-2-Isopropylpiperazine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Preparation Methods
1-Boc-2-Isopropylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial production methods often involve more efficient and scalable processes. For example, recent advancements have utilized diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization steps. This method has been shown to provide higher yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
1-Boc-2-Isopropylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions, where the Boc group can be selectively removed under acidic conditions to expose the reactive amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It can be used in coupling reactions with aryl halides to form arylpiperazine derivatives, which are important intermediates in pharmaceutical synthesis.
Common reagents used in these reactions include acids for deprotection, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
1-Boc-2-Isopropylpiperazine can be compared with other Boc-protected piperazine derivatives, such as:
1-Boc-piperazine: Similar in structure but lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Boc-4-methylpiperazine: Contains a methyl group instead of an isopropyl group, which can influence its reactivity and steric properties.
1-Boc-4-phenylpiperazine:
The uniqueness of this compound lies in its specific steric and electronic properties conferred by the isopropyl group, which can influence its reactivity and suitability for certain synthetic applications .
Properties
IUPAC Name |
tert-butyl 2-propan-2-ylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTWGWFHWJARJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656998 | |
Record name | tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-25-2 | |
Record name | tert-Butyl 2-(propan-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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